Home > Products > Screening Compounds P70995 > N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide
N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide -

N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

Catalog Number: EVT-3781044
CAS Number:
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium]

  • Compound Description: This complex compound, characterized by X-ray crystallography, incorporates a 3,4-dimethoxyphenyl moiety within a larger polycyclic structure.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

  • Compound Description: Synthesized via a Michael addition using an ionic organic catalyst, this compound exhibits potential bioactivity. It features a 3,4-dimethoxyphenyl group linked to a propanone chain.

1-(4-Amino­phenyl)-3-(3,4-di­methoxy­phenyl)­prop-2-en-1-one

  • Compound Description: This molecule, with a confirmed s-cis configuration, features a 3,4-dimethoxyphenyl group linked to a propenone chain. Intermolecular hydrogen bonding influences its crystal packing.

2-(3,4-Dimethoxyphenyl)benzazoles and 2-(3,4- dimethoxyphenyl)-imidazopyridines

  • Compound Description: This series of compounds, bearing the 2-(3,4-dimethoxyphenyl)benzazole or the 2-(3,4- dimethoxyphenyl)-imidazopyridine core, was synthesized and evaluated for their anticancer and antimicrobial activities. Notably, compound 12, featuring two chlorine atoms on the benzimidazole moiety, displayed potent cytotoxicity against A549 cells.

4-(3,4-dimethoxyphenyl)-6-hydroxy-2- methylpyrimidine-5-carbonitrile (DMPHMPC)

  • Compound Description: This pyrimidine derivative was investigated for its interaction with tryptophan, revealing a static quenching mechanism and hydrophobic interactions playing a significant role in the binding.

1-(3,4-dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8- trimethoxynaphthalene (TA-7552)

  • Compound Description: TA-7552 is a hypocholesterolemic agent with limited water solubility. Micronization with D-mannitol significantly enhanced its oral bioavailability and pharmacological effect in animal studies.

S-8921 glucuronide (S-8921G)

  • Compound Description: This glucuronide metabolite of S-8921, a novel apical sodium-dependent bile acid transporter (ASBT/SLC10A2) inhibitor, demonstrates significantly enhanced potency compared to its parent compound. S-8921G exhibits a 6000-fold greater inhibitory effect on human ASBT.

Methyl 1-(3,4-Dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate (S-8921)

  • Compound Description: S-8921, an ASBT/SLC10A2 inhibitor, undergoes glucuronidation to form S-8921G, a significantly more potent metabolite. This metabolic conversion, primarily mediated by UDP glucuronosyltransferase-1 isoforms, is crucial for S-8921's hypocholesterolemic effect.

4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1) and 4-{[(1E)-(2-hydroxy-5-methoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (2)

  • Compound Description: These two Schiff base ligands, characterized by X-ray crystallography and spectroscopic techniques, contain the 3,4-dimethoxyphenyl or a related 2-hydroxy-5-methoxyphenyl group within their structures. Compound 2 displays tautomeric equilibria in solution.

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

  • Compound Description: This compound, part of a 1:19 co-crystal with another dimethoxyphenyl derivative, exhibits a buckled fused-ring system and participates in hydrogen bonding networks within the crystal lattice.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: Synthesized via a one-pot reductive cyclization, this benzimidazole derivative incorporates a 3,4-dimethoxyphenyl group linked to the core heterocycle.

2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile (AHDMPPC)

  • Compound Description: AHDMPPC, a pyrimidine derivative, was studied for its interaction with human serum albumin (HSA), revealing exothermic binding characterized by negative enthalpy and positive entropy changes.

5-Hydroxy-2-(4'-hydroxy-3',5'-dimethoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one

  • Compound Description: This benzopyranone derivative, also known as combretol, was isolated from Combretum quadrangulare alongside two other flavonoids.

(E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

  • Compound Description: This compound, characterized by X-ray crystallography, reveals a planar isoindole ring system and a twisted 3,4-dimethoxyphenyl group. Intra- and intermolecular hydrogen bonding play a crucial role in stabilizing its molecular conformation and crystal packing.

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine

  • Compound Description: Synthesized via a Dimroth rearrangement, this compound acts as a potent inhibitor of CLK1 and DYRK1A kinases. Its crystal structure provides insights into its biological mechanism of action.
  • Compound Description: This racemic compound, characterized by its antitumor activity, features a 3,4-dimethoxyphenyl group attached to a tricyclic pyranobenzopyranone core.

4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones

  • Compound Description: This novel series of compounds showed selective inhibition of cAMP-specific phosphodiesterase (PDE4), with the cis-hexahydrophthalazinone derivatives exhibiting particularly potent activity. The 3,4-dimethoxyphenyl group contributes to their interaction with the PDE4 binding site.

N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides

  • Compound Description: These compounds are central to a novel one-pot synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones, achieved through a unique recyclization reaction in the presence of primary amines under acidic conditions.

2-(3,4-dimethoxyphenyl)-1-n-propyl or (4-chlorobenzyl)-5 and (6)-1H-benzimidazolecarbonitriles

  • Compound Description: This study focused on separating and identifying a mixture of these benzimidazolecarbonitriles, employing NMR and HRMS techniques to distinguish the regioisomers.

2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one

  • Compound Description: This compound, with its crystal structure determined by X-ray diffraction, features a 3,4-dimethoxyphenyl group slightly twisted from the plane of the chromenone core.

Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (10) and Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (19)

  • Compound Description: These sulfonamide derivatives, containing the 3,4-dimethoxyphenyl group, demonstrated potent in vitro anticancer activity and exhibited significant VEGFR-2 inhibitory activity, surpassing the potency of the reference drug dasatinib.

6-(3,4-Dimethoxyphenyl)-5-hydroxy-5,6-dihydrobenzo[c]-[2,7]naphthyridin-4(3H)-one (Perloline)

  • Compound Description: Perloline, a natural alkaloid, was synthesized via a multistep approach involving a benzyne intermediate. This synthesis highlights the challenges in constructing complex natural products containing the 3,4-dimethoxyphenyl moiety. [, ]
  • Compound Description: These compounds, including triazole and thiadiazole derivatives, were synthesized and evaluated for their anti-inflammatory activity. They share a common 3,4-dimethoxyphenyl substituent and differ in their heterocyclic cores and substituents.

3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

  • Compound Description: This compound, crystallized both individually and as a co-crystal with a related benzoquinoline derivative, features a 3,4-dimethoxyphenyl group. Its crystal structures reveal a folded conformation and the formation of hydrogen-bonded chains. [, ]

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits two independent molecules in its asymmetric unit. Its conformation is stabilized by intramolecular hydrogen bonding, and its crystal packing involves C—H⋯π and π–π interactions. []

N-Hexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)propanamide

  • Compound Description: This hydrosinapic acid derivative, designed for enhanced lipophilicity, displays shorter bond lengths in its linear chains compared to average values. Its crystal structure reveals a two-dimensional hydrogen-bonding network. []

2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile

  • Compound Description: This nicotinonitrile derivative, characterized by X-ray crystallography, exhibits specific dihedral angles between its aromatic rings. Its crystal packing involves intermolecular hydrogen bonds, leading to the formation of chains of inversion dimers. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist. This nonpeptide antagonist exhibits nanomolar affinity for V1b receptors and has demonstrated efficacy in various models of elevated corticotropin secretion and anxiety. []

β-(3,4-DIMETHOXYPHENYL)-ETHYLAMINE

  • Compound Description: This compound, found in the urine of individuals with mental disorders, was studied for its metabolic fate in humans. Its deamination rate is twice that of mescaline. []

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

  • Compound Description: This thiazole derivative, characterized by X-ray crystallography, reveals a significant dihedral angle between the thiazole and benzene rings. Its crystal packing involves N—H⋯N and N—H⋯O hydrogen bonds. []

3-Amino-4-hydroxy-3-cyclobutene-1,2-dione

  • Compound Description: This squaric acid derivative was explored as a replacement for the carboxylate group in neurochemically relevant molecules. Analogues incorporating this moiety exhibited high affinity for excitatory amino acid receptors. []

5-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one

  • Compound Description: This pyrazolidinone derivative, characterized by X-ray crystallography, adopts an envelope conformation stabilized by intramolecular hydrogen bonds. Its crystal packing involves C—H⋯O and N—H⋯O hydrogen bonds. []

N6-(2-Deoxy-d- erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5- N-(2-hydroxy-3-buten-1-yl)-formamidopyrimidine (EB-Fapy-dG)

  • Compound Description: EB-Fapy-dG, a DNA adduct formed from the reaction of a 1,3-butadiene metabolite with guanine, has been identified as a potential substrate for the DNA repair enzyme NEIL1. []

N’-(3-hydroxy-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylcarbamimidic acid derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their anti-tubercular activity, showing promising results. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits weak π–π interactions between its benzene rings. Its crystal structure reveals a two-dimensional network stabilized by O—H⋯O hydrogen bonds. []

(Z)‐3‐(3,4‐Dimethoxy­phen­yl)‐2‐(4‐methoxy­phen­yl)acrylonitrile

  • Compound Description: This acrylonitrile derivative, with Z geometry around its olefinic bond, serves as a building block for synthesizing bioactive heterocycles. []
  • Compound Description: DDPH, investigated for its electrophysiological effects, effectively blocks both IK1 and IK currents in guinea pig ventricular myocytes. This compound modulated action potential duration and amplitude, suggesting potential cardiovascular effects. []

6-(3,4-dimethoxypheny1)-4-oxo-3,4-dihydrobenzo-[c][2,7]naphthyridin-6-ium chloride (Perloline Chloride)

  • Compound Description: Perloline chloride, a synthetic form of the natural alkaloid perloline, was synthesized using a photochemical rearrangement and a selective reduction step. []

5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxylbenzamide

  • Compound Description: This benzamide derivative, with a molecular weight of 630.7, shows potential as a type-II diabetes innovative drug due to its favorable drug-likeness properties. []

Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quino line-3-carboxylate (TAK-603)

  • Compound Description: TAK-603, a potential disease-modifying antirheumatic drug (DMARD), and its metabolites were synthesized and evaluated for their pharmacological properties. Among them, the 4-(4-hydroxy-3-methoxyphenyl) derivative displayed anti-inflammatory effects in an adjuvant arthritic rat model. []

Aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-aminopropoxy]methanes

  • Compound Description: A series of aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-aminopropoxy]methanes and their physiologically acceptable salts were synthesized and studied. The compounds feature a 3,4-dimethoxyphenyl moiety within their structure. []
  • Compound Description: HMMA-Sul and HMMA-Glu are the primary urinary metabolites of 3,4-methylenedioxymethamphetamine (MDMA). Interestingly, there's a significant interspecies difference in their excretion: humans primarily excrete HMMA-Sul, while rats favor HMMA-Glu. [, ]
Overview

N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anticancer properties. This compound features a hydroxyl group and a carboxamide moiety, contributing to its potential therapeutic applications. The presence of the dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Source and Classification

This compound is synthesized through various chemical methodologies that involve the modification of quinoline structures. It falls under the broader category of heterocyclic compounds, specifically quinolines, which are characterized by a fused aromatic ring system containing nitrogen. Quinoline derivatives have been extensively studied for their pharmacological properties, making them significant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide typically involves several key steps:

  1. Formation of 4-Hydroxyquinoline: Starting from 8-hydroxyquinoline, various substitutions can be performed to introduce functional groups.
  2. Condensation Reaction: The introduction of the 3,4-dimethoxyphenyl group is achieved through a condensation reaction with appropriate aldehydes or ketones.
  3. Carboxamide Formation: The final step involves converting the carboxylic acid derivative into the corresponding carboxamide using amine reagents.

Technical details regarding reaction conditions such as temperature, solvents (commonly ethanol or DMSO), and catalysts (if applicable) are crucial for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions to facilitate complete conversion and enhance product formation .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide can be represented as follows:

  • Molecular Formula: C17H18N2O4
  • Molecular Weight: Approximately 314.34 g/mol
  • Key Functional Groups:
    • Hydroxyl group (-OH)
    • Carboxamide group (-CONH2)
    • Dimethoxyphenyl group (-OCH3)

The compound's structure includes a quinoline ring fused with a hydroxyl and a carboxamide substituent, contributing to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions:

  1. Acid-Base Reactions: The hydroxyl group can participate in acid-base equilibria, influencing solubility and reactivity.
  2. Nucleophilic Substitution: The carboxamide nitrogen can act as a nucleophile in reactions with electrophiles.
  3. Reduction Reactions: The carbonyl functionality in the carboxamide can be reduced to amine derivatives under specific conditions.

These reactions are essential for further functionalization of the compound or for exploring its reactivity in biological systems .

Mechanism of Action

Process and Data

The mechanism of action for N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors. This compound has shown potential cytotoxic effects against cancer cell lines, likely through:

  • Inhibition of Cell Proliferation: By interfering with cellular pathways that regulate growth.
  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant activity against gastric cancer cells without affecting normal cell lines, indicating selective toxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline powder.
  • Melting Point: Melting points vary based on purity but are generally reported in the range of 190–280 °C depending on synthesis conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water due to hydrophobic character.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant spectral data (NMR, IR) provide insights into functional groups and structural integrity during synthesis .

Applications

Scientific Uses

N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide holds promise in several scientific domains:

  1. Anticancer Research: As a lead compound for developing novel anticancer agents targeting specific cancer types.
  2. Pharmaceutical Development: Potential use in formulating drugs due to its favorable pharmacokinetic properties.
  3. Biochemical Studies: Investigation into its mechanism of action can provide insights into cellular processes and disease mechanisms.

Properties

Product Name

N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

InChI

InChI=1S/C18H16N2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22)

InChI Key

SIKXWJFYMYNNGL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.